2-Bromo-1-(4-(isopropylsulfonyl)phenyl)ethanone
CAS No.: 100126-06-5
Cat. No.: VC0177160
Molecular Formula: C11H13BrO3S
Molecular Weight: 305.186
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 100126-06-5 |
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Molecular Formula | C11H13BrO3S |
Molecular Weight | 305.186 |
IUPAC Name | 2-bromo-1-(4-propan-2-ylsulfonylphenyl)ethanone |
Standard InChI | InChI=1S/C11H13BrO3S/c1-8(2)16(14,15)10-5-3-9(4-6-10)11(13)7-12/h3-6,8H,7H2,1-2H3 |
Standard InChI Key | YXVMDLVFQILJSD-UHFFFAOYSA-N |
SMILES | CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)CBr |
Introduction
Chemical Identity and Basic Properties
2-Bromo-1-(4-(isopropylsulfonyl)phenyl)ethanone is identified by the CAS number 100126-06-5. Its molecular structure comprises a phenyl ring substituted with an isopropylsulfonyl group at the para position, and a 2-bromoethanone moiety. The compound has a molecular formula of C₁₁H₁₃BrO₃S and a molecular weight of approximately 305.186 g/mol. The presence of the bromine atom significantly enhances its reactivity, making it a valuable intermediate in organic synthesis reactions.
Synthesis and Preparation Methods
The synthesis of 2-Bromo-1-(4-(isopropylsulfonyl)phenyl)ethanone typically follows established protocols for the preparation of α-bromoketones. While specific methods for this exact compound aren't detailed comprehensively in the available sources, similar compounds provide insight into the likely synthetic approach.
General Synthetic Route
Based on information from related compounds, the synthesis of 2-Bromo-1-(4-(isopropylsulfonyl)phenyl)ethanone likely involves a two-stage process:
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Formation of the 1-(4-(isopropylsulfonyl)phenyl)ethanone precursor through sulfonylation reactions.
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Bromination of this precursor at the alpha position using brominating agents.
Biological Activities and Pharmacological Properties
One of the most significant aspects of 2-Bromo-1-(4-(isopropylsulfonyl)phenyl)ethanone is its diverse biological activities, which make it a compound of interest for medicinal chemistry research.
Anti-cancer Properties
Research has demonstrated that 2-Bromo-1-(4-(isopropylsulfonyl)phenyl)ethanone exhibits promising anti-cancer activities. Specifically, it has been noted for its ability to:
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Inhibit cancer cell proliferation
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Induce apoptosis (programmed cell death) in cancer cells
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Demonstrate dose-dependent cytotoxicity against certain cancer cell lines
These properties suggest potential applications in cancer therapy, although the specific mechanisms of action require further investigation.
Anti-inflammatory Activities
The compound has also shown notable anti-inflammatory properties. Studies indicate that it can:
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Inhibit the activation of macrophages, which are key cells in inflammatory responses
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Reduce the production of proinflammatory cytokines
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Inhibit arachidonic acid production in animal models of autoimmune disease
These activities suggest that the compound may have potential applications in the treatment of inflammatory and autoimmune conditions.
Applications in Organic Synthesis and Medicinal Chemistry
The unique structural features of 2-Bromo-1-(4-(isopropylsulfonyl)phenyl)ethanone make it valuable in various synthetic applications and drug development efforts.
Role as a Chemical Intermediate
In organic synthesis, this compound serves as an important intermediate due to:
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The presence of the α-bromoketone functionality, which allows for further modifications through nucleophilic substitution reactions
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The isopropylsulfonyl group, which enhances solubility and can facilitate interactions with biological systems
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Its potential for generating more complex molecular structures through various transformations
These properties make it a versatile building block in the synthesis of more complex organic compounds with potential pharmaceutical applications.
Drug Development Applications
In medicinal chemistry, compounds with similar structures to 2-Bromo-1-(4-(isopropylsulfonyl)phenyl)ethanone have been investigated for their:
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Potential as enzyme inhibitors
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Anti-inflammatory properties
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Possible applications in developing treatments for autoimmune diseases
The isopropylsulfonyl group is particularly valuable in drug development as it can enhance a compound's solubility and stability while facilitating its interaction with biological targets.
Research Findings and Future Directions
Current research involving 2-Bromo-1-(4-(isopropylsulfonyl)phenyl)ethanone is focused on exploring its full potential in medicinal chemistry and organic synthesis.
Recent Research Developments
Recent studies have investigated:
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The compound's efficacy against specific cancer cell lines
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Its potential as an anti-inflammatory agent in various disease models
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Structure-activity relationships to optimize its biological properties
These investigations continue to expand our understanding of the compound's applications and mechanisms of action.
Future Research Directions
Several promising avenues for future research include:
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Further elucidation of the compound's precise mechanisms of action in biological systems
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Development of analogues with enhanced potency and selectivity
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Exploration of potential applications in treating specific disease states
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Investigation of synergistic effects with established therapeutic agents
Continued research in these areas could potentially lead to the development of novel therapeutic agents based on the structural scaffold of 2-Bromo-1-(4-(isopropylsulfonyl)phenyl)ethanone.
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